(2E,5E)-2,5-bis[4-(benzyloxy)-3-iodo-5-methoxybenzylidene]cyclopentanone
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Overview
Description
(2E,5E)-2,5-bis[4-(benzyloxy)-3-iodo-5-methoxybenzylidene]cyclopentanone is a complex organic compound characterized by its unique structure, which includes two benzyloxy groups, two iodine atoms, and two methoxy groups attached to a cyclopentanone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,5E)-2,5-bis[4-(benzyloxy)-3-iodo-5-methoxybenzylidene]cyclopentanone typically involves a multi-step process. One common method includes the condensation of 4-(benzyloxy)-3-iodo-5-methoxybenzaldehyde with cyclopentanone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is refluxed to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would likely incorporate continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2E,5E)-2,5-bis[4-(benzyloxy)-3-iodo-5-methoxybenzylidene]cyclopentanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the double bonds and the formation of a saturated cyclopentanone derivative.
Substitution: The iodine atoms in the compound can be substituted with other functional groups using reagents such as sodium azide or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.
Substitution: Sodium azide, lithium aluminum hydride, various solvents such as ethanol or tetrahydrofuran.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Saturated cyclopentanone derivatives.
Substitution: Compounds with azide or other substituted groups replacing the iodine atoms.
Scientific Research Applications
(2E,5E)-2,5-bis[4-(benzyloxy)-3-iodo-5-methoxybenzylidene]cyclopentanone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2E,5E)-2,5-bis[4-(benzyloxy)-3-iodo-5-methoxybenzylidene]cyclopentanone involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. Additionally, its iodine atoms and methoxy groups may contribute to its overall reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
(2E,5E)-2-(4-Methoxybenzylidene)-5-(4-methylbenzylidene)cyclopentanone: Similar structure but lacks the iodine atoms and benzyloxy groups.
(2E,5E)-2-(4-Chlorobenzylidene)-5-(3-methylbutylidene)cyclopentanone: Contains a chlorobenzylidene group instead of the benzyloxy group.
(2E,5E)-2-(4-Methoxybenzylidene)-5-(4-nitrobenzylidene)cyclopentanone: Contains a nitrobenzylidene group instead of the benzyloxy group.
Uniqueness
(2E,5E)-2,5-bis[4-(benzyloxy)-3-iodo-5-methoxybenzylidene]cyclopentanone is unique due to the presence of both benzyloxy and iodine substituents, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential for various applications, making it a valuable compound in research and industry.
Properties
Molecular Formula |
C35H30I2O5 |
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Molecular Weight |
784.4 g/mol |
IUPAC Name |
(2E,5E)-2,5-bis[(3-iodo-5-methoxy-4-phenylmethoxyphenyl)methylidene]cyclopentan-1-one |
InChI |
InChI=1S/C35H30I2O5/c1-39-31-19-25(17-29(36)34(31)41-21-23-9-5-3-6-10-23)15-27-13-14-28(33(27)38)16-26-18-30(37)35(32(20-26)40-2)42-22-24-11-7-4-8-12-24/h3-12,15-20H,13-14,21-22H2,1-2H3/b27-15+,28-16+ |
InChI Key |
DSFPGCXIMBYMES-DPCVLPDWSA-N |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C\2/C(=O)/C(=C/C3=CC(=C(C(=C3)I)OCC4=CC=CC=C4)OC)/CC2)I)OCC5=CC=CC=C5 |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C2CCC(=CC3=CC(=C(C(=C3)I)OCC4=CC=CC=C4)OC)C2=O)I)OCC5=CC=CC=C5 |
Origin of Product |
United States |
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